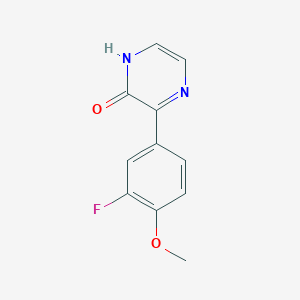![molecular formula C16H13F3N2O2 B13689003 2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique chemical structure and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH settings to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine: Another imidazo[1,2-a]pyridine derivative with similar chemical structure and properties.
2-Trifluoromethyl imidazo[1,2-a]pyridines: A class of compounds with a trifluoromethyl group, known for their potential bioactivity.
Uniqueness
2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C16H13F3N2O2 |
|---|---|
分子量 |
322.28 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H13F3N2O2/c1-22-13-5-3-10(7-14(13)23-2)12-9-21-8-11(16(17,18)19)4-6-15(21)20-12/h3-9H,1-2H3 |
InChIキー |
GCLQXNPKSZJCPV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)
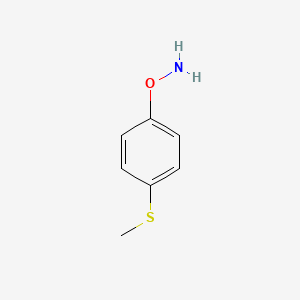

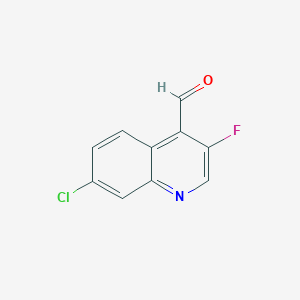
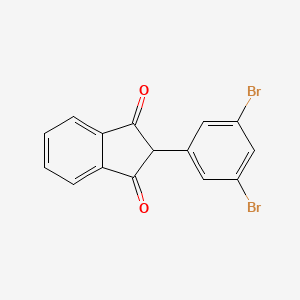
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
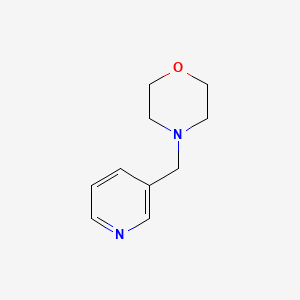
![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)
